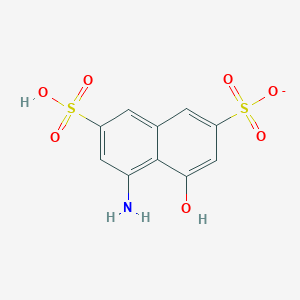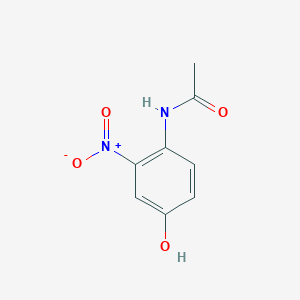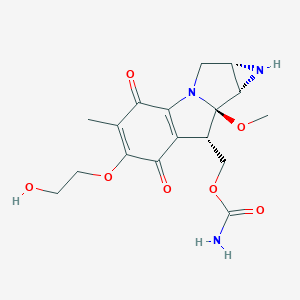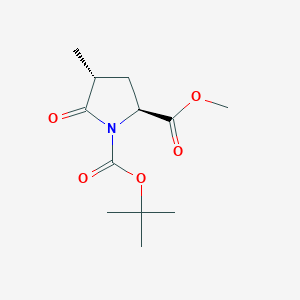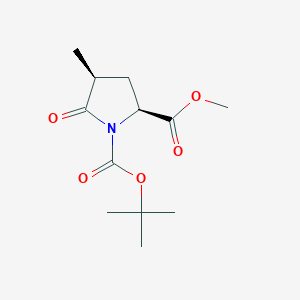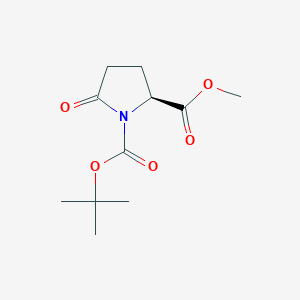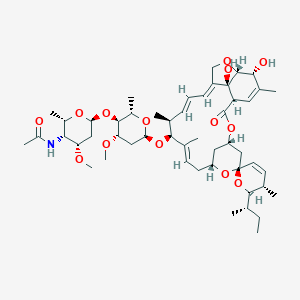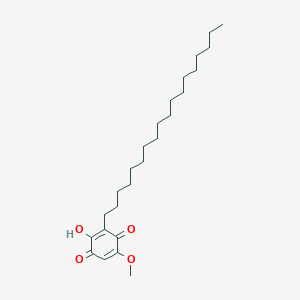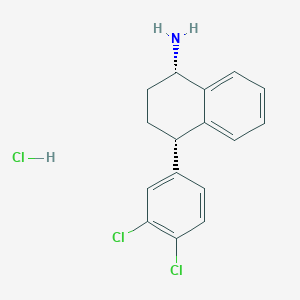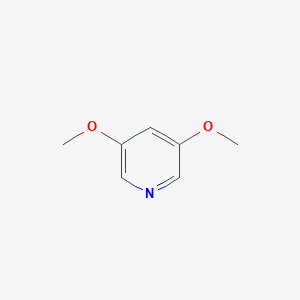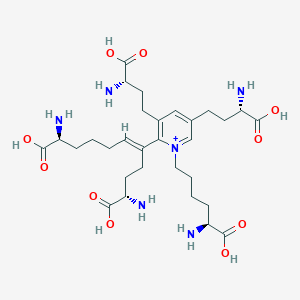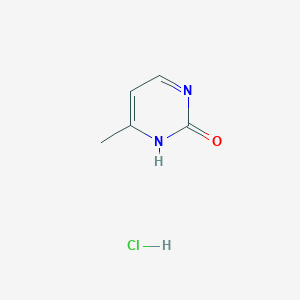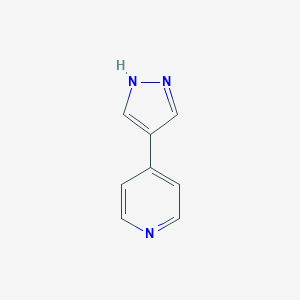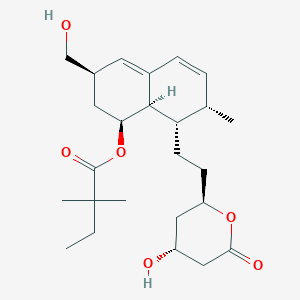
6'-Hydroxymethyl Simvastatin
Overview
Description
6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin . Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events including myocardial infarction and stroke . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol .
Synthesis Analysis
The synthesis of Simvastatin and its impurities has been studied . The impurities methyl ether and β-hydroxy acid of Simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The separation of Simvastatin and its impurities was carried out on an isocratic JASCO RP-HPLC system .Molecular Structure Analysis
The molecular structure of Simvastatin has been analyzed .Chemical Reactions Analysis
Statin therapy has been shown to inhibit fatty acid synthase via dynamic protein modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of 6’-Hydroxymethyl Simvastatin have been analyzed . Its molecular weight is 434.6 g/mol .Scientific Research Applications
Bone Repair and Osteoporosis : Simvastatin enhances bone repair, as shown in a study where it was encapsulated in microspheres and stimulated callus formation, neovascularization, and cell ingrowth in grafted necrotic bone (Tai et al., 2013). Additionally, it promotes osteoblast differentiation and mineralization, indicating potential uses in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).
Cancer Research : In the context of cancer, Simvastatin inhibits cell growth and migration in head and neck squamous cell carcinoma cells, which could be a pathway to prevent cancer cell growth and metastasis (Takeda et al., 2007).
Neuroprotection : Simvastatin has shown neuroprotective effects by regulating pathways and modulating inflammatory mediators in cell models, suggesting its potential use in neurodegenerative diseases (Xu et al., 2013).
Inflammatory Diseases and Asthma : It has demonstrated effectiveness in reducing inflammation, as seen in models of allergic asthma (McKay et al., 2004), and inflammatory arthritis (Leung et al., 2003).
Cardiovascular Health : Its role in reducing inflammation and cytokine expression in endothelium and leukocytes is notable, potentially explaining its clinical benefits in atherosclerosis treatment (Rezaie-Majd et al., 2002).
Respiratory and Fibrotic Diseases : Simvastatin inhibits growth factor expression, which could prevent adverse lung parenchymal remodeling in idiopathic pulmonary fibrosis (Watts et al., 2005).
Endometriosis : It induces apoptosis and disrupts the cytoskeleton of endometrial stromal cells, which can lead to novel treatments for endometriosis (Sokalska et al., 2010).
Traumatic Brain Injury : Studies have explored its effects on cognitive function following traumatic brain injury (Mountney et al., 2016).
Adverse Effects : Research also covers the adverse effects of Simvastatin, such as its potential to cause lactic acidosis (Goli et al., 2002) and impairment in skeletal muscle (Sirvent et al., 2005).
Future Directions
There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease . Statins appear to be safe in patients with compensated cirrhosis, and evidence suggests that they may reduce fibrosis, even in patients with advanced fibrosis and cirrhosis .
properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFRGQBOVFFQM-HGQWONQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Hydroxymethyl Simvastatin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



